methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate
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Overview
Description
Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other amino acid derivatives. The Boc group is commonly employed to protect amine functionalities during chemical reactions, allowing for selective transformations without interference from the amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate typically involves the protection of an amino acid derivative. One common method is to start with the corresponding amino acid, which is then reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the Boc-protected amino acid ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the free amine.
Scientific Research Applications
Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those involving peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate primarily involves the protection of amine groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This selective protection and deprotection enable the compound to participate in various synthetic pathways without unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl (4R)-4-{[(benzyloxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate: Similar in structure but uses a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
Methyl (4R)-4-{[(fluorenylmethoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate: Uses a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Uniqueness
The uniqueness of methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate lies in the stability and ease of removal of the Boc protecting group. The Boc group provides a good balance between stability during synthetic transformations and ease of removal under mild acidic conditions, making it a versatile protecting group in organic synthesis.
Properties
Molecular Formula |
C14H25NO4 |
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Molecular Weight |
271.35 g/mol |
IUPAC Name |
methyl (4R)-5-methyl-2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C14H25NO4/c1-9(2)11(8-10(3)12(16)18-7)15-13(17)19-14(4,5)6/h9,11H,3,8H2,1-2,4-7H3,(H,15,17)/t11-/m1/s1 |
InChI Key |
XAAVTQIOKDWBOA-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)[C@@H](CC(=C)C(=O)OC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(CC(=C)C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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